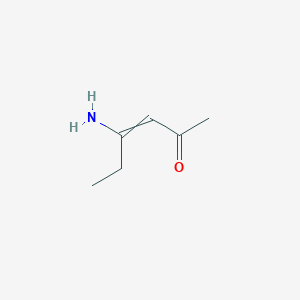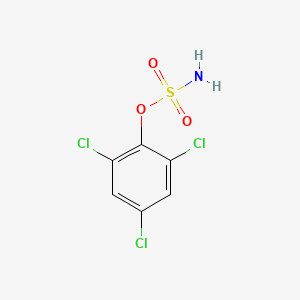
(2,4,6-trichlorophenyl) sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-trichlorophenyl) sulfamate is a chemical compound with the molecular formula C6H4Cl3NO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfamic acid group and a 2,4,6-trichloro-phenyl ester group, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,4,6-trichloro-phenyl ester typically involves the esterification of sulfamic acid with 2,4,6-trichloro-phenol. This reaction can be carried out using various reagents and catalysts to facilitate the esterification process. Commonly used reagents include acid anhydrides and acid chlorides, while catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,4,6-trichloro-phenyl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of reagents and catalysts in industrial production is influenced by factors such as cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-trichlorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Propiedades
Número CAS |
25998-95-2 |
|---|---|
Fórmula molecular |
C6H4Cl3NO3S |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
(2,4,6-trichlorophenyl) sulfamate |
InChI |
InChI=1S/C6H4Cl3NO3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |
Clave InChI |
YZGYKEJWCZUPMT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


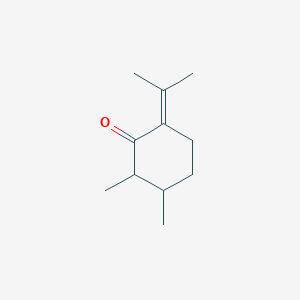
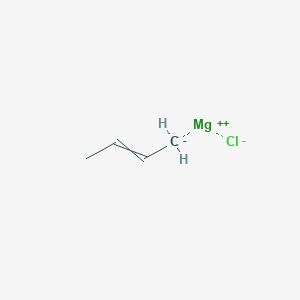


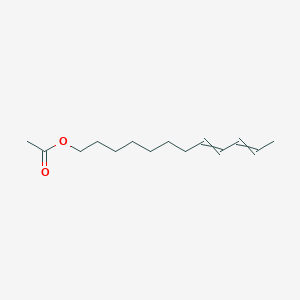

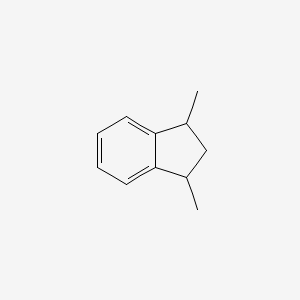
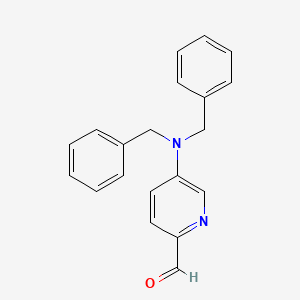
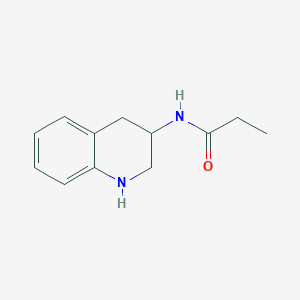
![6-Chloro-2-chloromethyl-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B8566529.png)
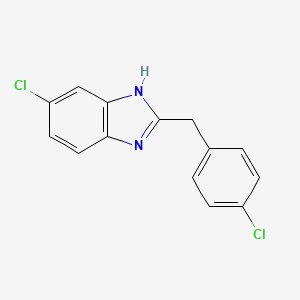
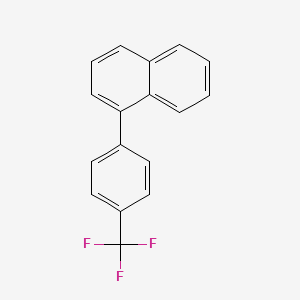
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B8566551.png)
